molecular formula C11H13BrF2 B13448934 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene CAS No. 114467-76-4

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene

Cat. No.: B13448934
CAS No.: 114467-76-4
M. Wt: 263.12 g/mol
InChI Key: YWCLHRSEKXJCHA-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is an organic compound characterized by the presence of a bromodifluoromethyl group attached to a benzene ring, which also bears a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene typically involves the introduction of the bromodifluoromethyl group onto a pre-existing benzene ring. One common method is through the use of bromodifluoromethylating agents in the presence of a catalyst. For instance, the reaction of 4-tert-butylbenzene with bromodifluoromethylating reagents under controlled conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical processes .

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • Diethyl (bromodifluoromethyl)phosphonate
  • Ethyl bromodifluoroacetate

Comparison: 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is unique due to the presence of both the bromodifluoromethyl and tert-butyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds .

Properties

CAS No.

114467-76-4

Molecular Formula

C11H13BrF2

Molecular Weight

263.12 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C11H13BrF2/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3

InChI Key

YWCLHRSEKXJCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(F)(F)Br

Origin of Product

United States

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